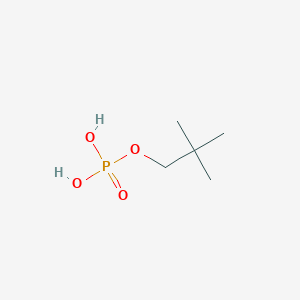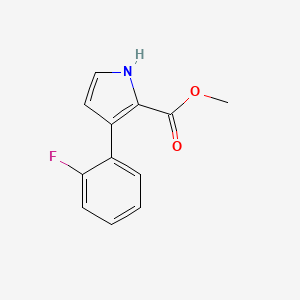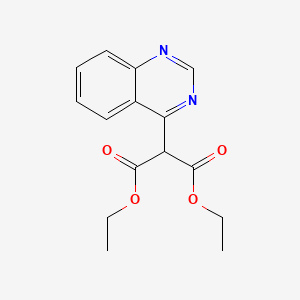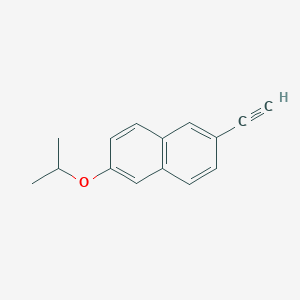![molecular formula C15H34N2O2Si B13712413 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol CAS No. 887588-55-8](/img/structure/B13712413.png)
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanol, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is a complex organic compound with a unique structure that includes a piperazine ring, a propanol group, and a silyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-piperazinepropanol, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves the reaction of piperazine with a suitable alkylating agent, followed by the introduction of the silyl ether group. One common method includes the reaction of piperazine with 3-chloropropanol to form 1-(3-hydroxypropyl)piperazine. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Piperazinepropanol, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxid
特性
CAS番号 |
887588-55-8 |
|---|---|
分子式 |
C15H34N2O2Si |
分子量 |
302.53 g/mol |
IUPAC名 |
3-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C15H34N2O2Si/c1-15(2,3)20(4,5)19-14-12-17-10-8-16(9-11-17)7-6-13-18/h18H,6-14H2,1-5H3 |
InChIキー |
ORJBPZIULCHNAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCN1CCN(CC1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)

![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)

![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)


![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
